molecular formula C8H10ClNO3 B578215 Ethyl 5-hydroxynicotinate hydrochloride CAS No. 1207194-50-0

Ethyl 5-hydroxynicotinate hydrochloride

Cat. No. B578215
CAS RN: 1207194-50-0
M. Wt: 203.622
InChI Key: KBWSFBRAWVACQC-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxynicotinate hydrochloride is a chemical compound with the molecular weight of 203.62 . Its IUPAC name is ethyl 5-hydroxynicotinate hydrochloride .


Molecular Structure Analysis

The InChI code for Ethyl 5-hydroxynicotinate hydrochloride is 1S/C8H9NO3.ClH/c1-2-12-8(11)6-3-7(10)5-9-4-6;/h3-5,10H,2H2,1H3;1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 5-hydroxynicotinate hydrochloride has a molecular weight of 203.62 . The density of a similar compound, Ethyl 5-hydroxynicotinate, is 1.233g/cm3 .

Scientific Research Applications

Synthesis and Derivative Formation

  • Ethyl 2-aminooxymethyl-6-phenylnicotinate hydrochloride was synthesized by condensation and hydrolysis processes, leading to the creation of a novel heterocyclic compound, which can be a precursor for various other compounds (Markova et al., 1970).

Applications in Anticancer Research

  • Research into potential anticancer agents utilized derivatives of ethyl 5-hydroxynicotinate hydrochloride. This involved studying their effects on cell proliferation and survival in cancer models (Temple et al., 1983).

Chemical Reactivity and Properties

  • Studies on β-hydroxypyridinecarboxylic acids have shown that inserting a COOH group in the β-position of the hydroxypyridine ring, as seen in ethyl 5-hydroxynicotinate hydrochloride, significantly affects the compound's reactivity, particularly in electrophilic substitution reactions (Smirnov et al., 1976).

Formation of Schiff and Mannich Bases

  • Ethyl imidate hydrochlorides, which can be derived from ethyl 5-hydroxynicotinate hydrochloride, have been used to form Schiff and Mannich bases, important in various chemical synthesis processes (Bekircan & Bektaş, 2008).

Synthesis of Pharmacological Compounds

  • Ethyl 5-hydroxynicotinate hydrochloride derivatives have been utilized in the synthesis of pharmacologically active compounds, such as darolutamide, showcasing its potential in drug development (Szilágyi et al., 2022).

Biomimetic Synthesis Applications

  • Studies towards biomimetic synthesis of α-cyclopiazonic acid indicate the utility of ethyl 5-hydroxynicotinate hydrochloride derivatives in developing synthetic pathways mimicking natural processes (Moorthie et al., 2007).

Safety and Hazards

The safety information for Ethyl 5-hydroxynicotinate hydrochloride can be found in its Material Safety Data Sheet (MSDS) . It’s important to handle all chemical compounds with care and use appropriate safety measures.

Mechanism of Action

properties

IUPAC Name

ethyl 5-hydroxypyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-2-12-8(11)6-3-7(10)5-9-4-6;/h3-5,10H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBWSFBRAWVACQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693826
Record name Ethyl 5-hydroxypyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-hydroxynicotinate hydrochloride

CAS RN

1207194-50-0
Record name 3-Pyridinecarboxylic acid, 5-hydroxy-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207194-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-hydroxypyridine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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